Cas no 2228486-39-1 (5-(2-azidoethyl)-2-methylpyridine)

5-(2-Azidoethyl)-2-methylpyridine is a versatile heterocyclic compound featuring both a pyridine core and an azidoethyl functional group. The presence of the azide moiety enables its use in click chemistry applications, particularly in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), facilitating efficient conjugation with alkyne-containing molecules. The 2-methylpyridine scaffold contributes to its stability and potential utility in coordination chemistry or as a ligand precursor. This compound is suitable for applications in bioconjugation, materials science, and pharmaceutical research, where selective functionalization is required. Its well-defined reactivity and structural features make it a valuable intermediate for synthetic and mechanistic studies. Proper handling is advised due to the azide group’s potential sensitivity.
5-(2-azidoethyl)-2-methylpyridine structure
2228486-39-1 structure
商品名:5-(2-azidoethyl)-2-methylpyridine
CAS番号:2228486-39-1
MF:C8H10N4
メガワット:162.19180059433
CID:6571321
PubChem ID:152644433

5-(2-azidoethyl)-2-methylpyridine 化学的及び物理的性質

名前と識別子

    • 5-(2-azidoethyl)-2-methylpyridine
    • 2228486-39-1
    • EN300-1757226
    • インチ: 1S/C8H10N4/c1-7-2-3-8(6-10-7)4-5-11-12-9/h2-3,6H,4-5H2,1H3
    • InChIKey: ZGGDHWQTSSSJAZ-UHFFFAOYSA-N
    • ほほえんだ: N1C(C)=CC=C(C=1)CCN=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 162.090546336g/mol
  • どういたいしつりょう: 162.090546336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

5-(2-azidoethyl)-2-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1757226-1.0g
5-(2-azidoethyl)-2-methylpyridine
2228486-39-1
1g
$914.0 2023-06-03
Enamine
EN300-1757226-2.5g
5-(2-azidoethyl)-2-methylpyridine
2228486-39-1
2.5g
$1791.0 2023-09-20
Enamine
EN300-1757226-0.25g
5-(2-azidoethyl)-2-methylpyridine
2228486-39-1
0.25g
$840.0 2023-09-20
Enamine
EN300-1757226-1g
5-(2-azidoethyl)-2-methylpyridine
2228486-39-1
1g
$914.0 2023-09-20
Enamine
EN300-1757226-5g
5-(2-azidoethyl)-2-methylpyridine
2228486-39-1
5g
$2650.0 2023-09-20
Enamine
EN300-1757226-0.1g
5-(2-azidoethyl)-2-methylpyridine
2228486-39-1
0.1g
$804.0 2023-09-20
Enamine
EN300-1757226-5.0g
5-(2-azidoethyl)-2-methylpyridine
2228486-39-1
5g
$2650.0 2023-06-03
Enamine
EN300-1757226-0.5g
5-(2-azidoethyl)-2-methylpyridine
2228486-39-1
0.5g
$877.0 2023-09-20
Enamine
EN300-1757226-10.0g
5-(2-azidoethyl)-2-methylpyridine
2228486-39-1
10g
$3929.0 2023-06-03
Enamine
EN300-1757226-10g
5-(2-azidoethyl)-2-methylpyridine
2228486-39-1
10g
$3929.0 2023-09-20

5-(2-azidoethyl)-2-methylpyridine 関連文献

5-(2-azidoethyl)-2-methylpyridineに関する追加情報

Introduction to 5-(2-azidoethyl)-2-methylpyridine (CAS No. 2228486-39-1)

5-(2-azidoethyl)-2-methylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2228486-39-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen-containing ring structure, which is a common motif in many biologically active molecules. The presence of both an azido functional group and an ethyl chain in its molecular structure endows it with unique chemical properties and potential applications in synthetic chemistry and drug development.

The structural features of 5-(2-azidoethyl)-2-methylpyridine make it a versatile intermediate in organic synthesis. The azido group (–N₃) is a reactive moiety that can participate in various chemical transformations, such as nucleophilic substitution reactions, cycloadditions, and cross-coupling reactions. These reactions are pivotal in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Additionally, the 2-methyl substituent on the pyridine ring enhances the compound's stability and influences its electronic properties, making it suitable for further functionalization.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The combination of the azido group and the ethyl chain in 5-(2-azidoethyl)-2-methylpyridine suggests that it may serve as a valuable building block for designing novel therapeutic agents. For instance, researchers have been investigating pyridine-based compounds for their antimicrobial, anti-inflammatory, and anticancer properties. The azido group can be strategically incorporated into drug molecules to modulate their bioactivity or to facilitate further chemical modifications.

One of the most compelling aspects of 5-(2-azidoethyl)-2-methylpyridine is its utility in click chemistry applications. Click chemistry involves the rapid and efficient assembly of molecular structures under mild conditions, often using bioorthogonal reactions. The azido group is a well-known component in copper-free click reactions with alkyne derivatives, leading to the formation of triazole linkages. This reaction has been widely used in drug discovery to create conjugates with improved pharmacokinetic properties or targeted delivery systems.

Recent studies have highlighted the importance of 5-(2-azidoethyl)-2-methylpyridine in developing novel biomaterials and drug delivery systems. For example, researchers have explored its use in creating polymers with specific functionalities by incorporating it into macromolecular frameworks. These polymers can be designed to release therapeutic agents in response to specific biological triggers, thereby enhancing treatment efficacy and reducing side effects.

The synthesis of 5-(2-azidoethyl)-2-methylpyridine typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the azido group often requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research applications.

The safety profile of 5-(2-azidoethyl)-2-methylpyridine is an important consideration in its handling and application. While the compound itself is not classified as hazardous under standard laboratory conditions, appropriate precautions should be taken when working with it due to its reactivity. Standard good laboratory practices (GLP) should be followed, including proper ventilation, personal protective equipment (PPE), and waste disposal protocols.

Future research directions for 5-(2-azidoethyl)-2-methylpyridine may include exploring its role in developing next-generation therapeutics. The compound's structural features offer opportunities for designing molecules with enhanced selectivity and potency. Additionally, its potential use in combinatorial chemistry and high-throughput screening (HTS) platforms could accelerate the discovery of new drug candidates.

In conclusion, 5-(2-azidoethyl)-2-methylpyridine (CAS No. 2228486-39-1) is a promising compound with diverse applications in pharmaceutical chemistry and synthetic organic chemistry. Its unique structural features make it a valuable intermediate for constructing complex molecules with potential therapeutic benefits. As research continues to uncover new possibilities for this compound, its significance in drug development and material science is expected to grow further.

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